molecular formula C27H17NO4 B10888939 7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B10888939
M. Wt: 419.4 g/mol
InChI Key: CFWMUAXIAASHPY-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(1,3-benzodioxol-5-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one: shares structural similarities with other fused ring compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and fused rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H17NO4

Molecular Weight

419.4 g/mol

IUPAC Name

13-(1,3-benzodioxol-5-yl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C27H17NO4/c29-27-25-23(16-10-12-21-22(13-16)31-14-30-21)24-17-6-2-1-5-15(17)9-11-19(24)28-26(25)18-7-3-4-8-20(18)32-27/h1-13,23,28H,14H2

InChI Key

CFWMUAXIAASHPY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C=CC5=CC=CC=C54)NC6=C3C(=O)OC7=CC=CC=C76

Origin of Product

United States

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